molecular formula C9H12ClN3O2 B2415788 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide CAS No. 2411253-59-1

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide

Cat. No. B2415788
CAS RN: 2411253-59-1
M. Wt: 229.66
InChI Key: KXLHCBHWZLXGEF-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide, also known as CHPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CHPCA belongs to the class of cyclobutane-containing compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Several studies have reported the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, this compound has been found to exhibit potent inhibitory activity against several enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory cytokines and prostaglandins. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. This compound has been found to exhibit potent anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of cyclooxygenase-2 and lipoxygenase. In addition, this compound has been found to exhibit antitumor and antimicrobial activity, which is believed to be due to its ability to inhibit the growth and proliferation of cancer cells and bacteria.

Advantages and Limitations for Lab Experiments

The use of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide in lab experiments has several advantages, including its relatively simple synthesis method and its potent biological activity. However, there are also several limitations associated with the use of this compound in lab experiments. For example, this compound is a relatively unstable compound and requires careful handling to prevent degradation. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide. One area of research could focus on the development of more stable analogs of this compound that exhibit similar or improved biological activity. Another area of research could focus on the use of this compound in combination with other therapeutic agents to enhance its effectiveness. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its potent biological activity and relatively simple synthesis method make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-Chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide involves the reaction of 3-hydroxy-2-pyrazoline with cyclobutanone in the presence of a chlorinating agent. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.

properties

IUPAC Name

2-chloro-N-(3-hydroxy-2-pyrazol-1-ylcyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-5-8(15)12-6-4-7(14)9(6)13-3-1-2-11-13/h1-3,6-7,9,14H,4-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLHCBHWZLXGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1O)N2C=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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